![molecular formula C13H16F2N2 B1529445 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine CAS No. 1408817-75-3](/img/structure/B1529445.png)
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
Overview
Description
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C13H16F2N2 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine consists of a pyrrolidine ring attached to a cyclopropyl group and a 3,4-difluorophenyl group . The molecule has a molecular weight of 238.28 .Scientific Research Applications
Diastereoselective Synthesis of Pyrrolidines
Research demonstrates the catalytic use of Yb(OTf)₃ in the diastereoselective synthesis of pyrrolidines, where aldimines react with 1,1-cyclopropanediesters to produce pyrrolidines with significant diastereoselectivity. This method highlights the potential utility of cyclopropyl-containing compounds in the stereoselective formation of pyrrolidine rings, potentially including structures similar to 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (Carson & Kerr, 2005).
Enantioselective Nitrile Anion Cyclization
Another study describes the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, showcasing a method that could be adapted for the synthesis of fluorophenyl-substituted pyrrolidine derivatives, such as 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, offering insights into asymmetric synthesis strategies (Chung et al., 2005).
Synthesis of Substituted Pyrrolidin-2-ones
Research focusing on the synthesis of pharmacologically relevant 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes also presents a methodological framework potentially applicable to the synthesis and functionalization of cyclopropyl and fluorophenyl-containing pyrrolidine compounds (Boichenko et al., 2022).
One-Pot Synthesis of Pyrroles
A one-pot synthesis approach for polyhydroxyalkyl-substituted pyrroles from 1,2-cyclopropa-3-pyranones with primary amines, catalyzed by InBr3, highlights a versatile synthetic route that could potentially be adapted for the synthesis of complex pyrrolidine and pyrrole derivatives involving cyclopropyl and difluorophenyl motifs (Wang et al., 2013).
properties
IUPAC Name |
1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOXIVRDVQGIJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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